molecular formula C18H11N3O4 B14517490 2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one CAS No. 62820-62-6

2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one

Cat. No.: B14517490
CAS No.: 62820-62-6
M. Wt: 333.3 g/mol
InChI Key: VOQOHQFIAGLRMK-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core substituted with a furan ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Furanones, quinazolinone derivatives with oxygenated substituents.

    Reduction: Amino-substituted quinazolinones.

    Substitution: Halogenated, alkylated, or other functionalized quinazolinones.

Scientific Research Applications

2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one has been explored for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Potential bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug discovery and development.

    Industry: Used in the development of materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The furan and nitrophenyl groups can enhance binding affinity and specificity to these targets, resulting in desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-3-phenylquinazolin-4(3H)-one: Lacks the nitro group, which may affect its reactivity and biological activity.

    2-(Thiophen-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one: Contains a thiophene ring instead of a furan ring, which can influence its electronic properties and reactivity.

    2-(Furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one: Substituted with a methoxy group instead of a nitro group, potentially altering its chemical and biological behavior.

Uniqueness

2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one is unique due to the presence of both the furan and nitrophenyl groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

62820-62-6

Molecular Formula

C18H11N3O4

Molecular Weight

333.3 g/mol

IUPAC Name

2-(furan-2-yl)-3-(4-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C18H11N3O4/c22-18-14-4-1-2-5-15(14)19-17(16-6-3-11-25-16)20(18)12-7-9-13(10-8-12)21(23)24/h1-11H

InChI Key

VOQOHQFIAGLRMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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